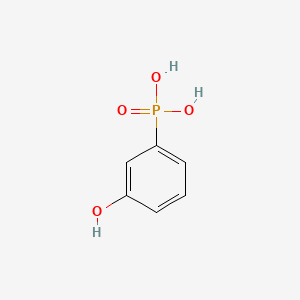

(3-Hydroxyphenyl)phosphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-hydroxyphenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVHANKCBNWZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187408 | |

| Record name | Phosphonic acid, (m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-31-2 | |

| Record name | Phosphonic acid, (m-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (3-Hydroxyphenyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxyphenyl)phosphonic acid, a member of the arylphosphonic acid family, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, combining a hydrophilic phosphonic acid group with a phenolic moiety, impart a unique set of physicochemical characteristics that underpin its potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological relevance, specifically as a potential modulator of protein tyrosine phosphatases.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various systems, from biological assays to material formulations. A summary of its key properties is presented below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 33733-31-2 | N/A |

| Molecular Formula | C₆H₇O₄P | [1] |

| Molecular Weight | 174.09 g/mol | [1] |

| Melting Point | 149-151 °C | [2] |

| pKa (Predicted) | 1.78 ± 0.10 | [2] |

| Boiling Point (Predicted) | 459.2 ± 47.0 °C | [2] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound. While complete, interpreted spectra are not consistently available in public databases, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the acidic protons of the phosphonic acid group. The aromatic protons would likely appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts of the hydroxyl and phosphonic acid protons would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the six carbons of the benzene ring. The carbon atom attached to the phosphorus atom would exhibit coupling (J-coupling) with the phosphorus nucleus.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphonic acids. A single resonance is expected for the phosphorus atom in this compound, with its chemical shift providing information about the electronic environment of the phosphorus nucleus. Chemical shifts for phosphonic acids are typically reported relative to 85% phosphoric acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

-

O-H stretch (phenol): A broad band typically in the region of 3200-3600 cm⁻¹.

-

O-H stretch (phosphonic acid): A very broad and strong absorption in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations.

-

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

-

P=O stretch: A strong band typically found between 1200 and 1300 cm⁻¹.

-

P-O-H stretch: Bands in the 900-1100 cm⁻¹ region.

-

Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z corresponding to its molecular weight (174.09). Fragmentation would likely involve the loss of water, hydroxyl groups, and cleavage of the C-P bond.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline general methodologies applicable to the characterization of this compound.

Synthesis of this compound

A common route for the synthesis of arylphosphonic acids involves the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction with phosphorus trichloride and subsequent hydrolysis.

Methodology:

-

Diazotization: 3-Aminophenol is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Phosphonation: The freshly prepared diazonium salt solution is added to a solution of phosphorus trichloride, often in the presence of a copper(I) catalyst. This reaction, a variation of the Sandmeyer reaction, results in the formation of the arylphosphonyl dichloride intermediate.

-

Hydrolysis: The resulting (3-hydroxyphenyl)phosphonyl dichloride is carefully hydrolyzed with water to yield the final product, this compound. The product can then be purified by recrystallization.

Determination of pKa

Potentiometric titration is a standard and accurate method for determining the pKa values of acids.

Methodology:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Since phosphonic acids are dibasic, two pKa values (pKa1 and pKa2) can be determined.

Solubility Determination

The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and diluted if necessary.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathway Inhibition

Arylphosphonic acids have garnered attention as potential inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. Overactivity of certain PTPs, such as Protein Tyrosine Phosphatase 1B (PTP1B), has been implicated in diseases like type 2 diabetes and obesity. The phosphonic acid moiety can act as a phosphate mimic, enabling these compounds to bind to the active site of PTPs.

While specific studies on the inhibitory activity of this compound against PTP1B are not extensively documented in the readily available literature, its structural similarity to known PTP inhibitors suggests it may exhibit similar activity. The general mechanism of competitive inhibition of PTP1B by a phosphonic acid-containing inhibitor is depicted below.

This diagram illustrates that in the normal catalytic cycle, the active PTP1B enzyme binds to a phosphorylated substrate, removes the phosphate group, and releases the dephosphorylated substrate. A competitive inhibitor like this compound would bind to the active site of PTP1B, preventing the substrate from binding and thereby inhibiting the dephosphorylation reaction.

Conclusion

This compound possesses a distinct set of physicochemical properties that make it a compound of interest for further investigation. While some fundamental data such as melting point and predicted pKa are available, a comprehensive experimental characterization of its acidity, solubility, and spectroscopic features is warranted. Furthermore, exploring its potential as a protein tyrosine phosphatase inhibitor could open new avenues for the development of therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and application of this intriguing molecule.

References

(3-Hydroxyphenyl)phosphonic Acid and its Analogs: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxyphenyl)phosphonic acid and its derivatives represent a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry. Their structural analogy to phosphotyrosine and other phosphorylated substrates allows them to act as effective inhibitors of various enzymes, particularly protein tyrosine phosphatases (PTPs). Dysregulation of PTPs is implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of this compound and its analogs, with a focus on their role as enzyme inhibitors.

Synthesis of this compound and Analogs

The synthesis of arylphosphonic acids can be achieved through several established methods. The choice of method often depends on the desired substitution pattern on the aromatic ring.

General Synthetic Routes

A common and versatile method for the preparation of arylphosphonic acids is the hydrolysis of the corresponding phosphonic dichlorides or phosphonate esters.

1. From Aryldiazonium Salts (Sandmeyer-type Reaction):

This method involves the reaction of an aryldiazonium salt with phosphorus trichloride in the presence of a copper(I) catalyst. The resulting arylphosphonous dichloride is then oxidized and hydrolyzed to the arylphosphonic acid.

2. From Aryl Halides (Hirao Coupling):

A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromide or iodide) and a dialkyl phosphite can be employed to form the arylphosphonate ester, which is subsequently hydrolyzed to the phosphonic acid.

3. From Phenols:

Direct phosphonylation of phenols can be challenging. A multi-step approach is often necessary, which may involve the conversion of the phenol to a more reactive intermediate, such as an aryl triflate, before coupling with a phosphite.

Experimental Protocols

Synthesis of Phenylphosphonic Acid [1]

This protocol describes the synthesis of the parent phenylphosphonic acid, which can be adapted for substituted analogs.

-

Materials: Phenylphosphinic acid, concentrated nitric acid, diethyl ether, magnesium sulfate.

-

Procedure:

-

Melt 10.0 g (69.7 mmol) of phenylphosphinic acid in a round-bottom flask equipped with a thermometer.

-

Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.

-

After cooling to room temperature, pour the yellow solid into 100 mL of water.

-

Extract the product with 3 x 50 mL of diethyl ether.

-

Dry the combined organic phases over magnesium sulfate.

-

Remove the solvent under reduced pressure and recrystallize the solid from diethyl ether to obtain colorless crystals of phenylphosphonic acid.

-

Synthesis of Substituted Phenylpropanols/Ethanols (Precursors for Analogs) [2]

This procedure outlines the reduction of methyl esters to the corresponding alcohols, which can be further modified to introduce the phosphonic acid group.

-

Materials: Substituted methyl phenylpropanoate/phenylacetate, sodium borohydride, tetrahydrofuran (THF), methanol.

-

Procedure:

-

Suspend sodium borohydride (7 equivalents) in THF.

-

Add the respective methyl ester (1 equivalent) in THF to the suspension.

-

Heat the mixture to reflux and stir for 15 minutes.

-

Slowly add methanol and continue stirring at reflux for 20-30 minutes.

-

Monitor the reaction progress by TLC (cyclohexane/ethyl acetate 4:1, v/v).

-

Upon completion, work up the reaction to isolate the desired alcohol.

-

Biological Activity: Enzyme Inhibition

This compound and its analogs have shown significant inhibitory activity against several classes of enzymes, most notably protein tyrosine phosphatases and tyrosinase.

Protein Tyrosine Phosphatase (PTP) Inhibition

PTPs are crucial regulators of signal transduction pathways. Overactivity of certain PTPs, such as SHP2 and PTP1B, is linked to various cancers and metabolic diseases. The phosphonic acid moiety of this compound acts as a phosphate mimetic, allowing it to bind to the active site of PTPs and inhibit their function.

SHP2 Inhibition:

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in the Ras-MAPK signaling pathway.[3] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers.[3] this compound-based inhibitors have been developed to target the catalytic activity of SHP2.

PTP1B Inhibition:

PTP1B is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. Several studies have reported the inhibitory effects of substituted phenylphosphonic acids on PTP1B.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibitors are of great interest in the cosmetic and food industries for preventing hyperpigmentation and enzymatic browning. Phosphonic acid analogs of tyrosine and L-DOPA have been shown to be potent inhibitors of mushroom tyrosinase.[4]

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of this compound and its analogs against various enzymes.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| α-Benzylaminobenzylphosphonic acid | Prostatic Acid Phosphatase | 0.004 | - | [5] |

| Mimulone (a geranylated flavonoid) | PTP1B | 1.9 | Mixed | [6] |

| 6-geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane | α-glucosidase | 2.2 | Noncompetitive | [6] |

| Geranylated flavonoids from Paulownia tomentosa (various) | PTP1B | 1.9 - 8.2 | Mixed | [6] |

| Geranylated flavonoids from Paulownia tomentosa (various) | α-glucosidase | 2.2 - 78.9 | Noncompetitive | [6] |

Experimental Protocols for Enzyme Inhibition Assays

SHP2 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against SHP2 phosphatase.

-

Materials: Recombinant SHP2 enzyme, p-nitrophenyl phosphate (pNPP) substrate, assay buffer (e.g., 100 mM NaCl, 2 mM EDTA, 50 mM HEPES, 3 mM DTT, pH 7.4), test compounds, 96-well microplate, microplate reader.

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 100 nM of SHP2 enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30 °C).

-

Initiate the reaction by adding 1 mM of pNPP substrate.

-

Monitor the increase in absorbance at 405 nm for 90 minutes at 30 °C using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Tyrosinase Inhibition Assay

This protocol outlines a common method for measuring the inhibition of mushroom tyrosinase activity.

-

Materials: Mushroom tyrosinase, L-DOPA or L-tyrosine substrate, phosphate buffer (e.g., 0.1 M, pH 6.8), test compounds, 96-well microplate, microplate reader.

-

Procedure:

-

In a 96-well plate, mix 20 µL of the test compound (at varying concentrations) with 40 µL of 30 U/mL mushroom tyrosinase and 100 µL of phosphate buffer.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of 10 mM L-DOPA.

-

Incubate at 37 °C for 20 minutes.

-

Measure the absorbance at 475 nm to determine tyrosinase activity.

-

Calculate the percentage of inhibition and the IC50 value.

-

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway and Inhibition

SHP2 is a crucial component of the Ras/Raf/MEK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. The following diagram illustrates the role of SHP2 in this pathway and how its inhibition can block downstream signaling.

Caption: SHP2 activation and its inhibition in the Ras/ERK pathway.

Experimental Workflow for SHP2 Inhibition Assay

The following diagram outlines the key steps in a typical experimental workflow for assessing the inhibitory potential of this compound analogs against SHP2.

Caption: Workflow for SHP2 enzymatic inhibition assay.

Conclusion and Future Directions

This compound and its analogs have emerged as a versatile scaffold for the design of potent and selective enzyme inhibitors. Their ability to target key players in disease-related signaling pathways, such as SHP2 and PTP1B, highlights their significant therapeutic potential. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the phosphonic acid group to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between these inhibitors and their target enzymes to guide rational drug design.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of lead compounds in relevant animal models of disease.

-

Exploration of New Targets: Screening this compound-based libraries against other medically relevant enzymes to identify novel therapeutic applications.

The continued investigation of this promising class of compounds is expected to yield novel therapeutic agents for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. assayquant.com [assayquant.com]

- 6. researchgate.net [researchgate.net]

(3-Hydroxyphenyl)phosphonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxyphenyl)phosphonic acid, a significant organophosphorus compound, has been a subject of interest since its initial synthesis in the mid-20th century. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic methodologies. It includes a comprehensive compilation of its physicochemical properties, presented in easily comparable tabular formats, and detailed experimental protocols for its seminal synthesis. Furthermore, this guide illustrates the synthetic pathway and logical relationships in the synthesis of its isomers through detailed diagrams, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound (3-HPP) belongs to the class of arylphosphonic acids, which are organic compounds containing a phosphonic acid functional group (-PO(OH)₂) directly attached to a benzene ring. The presence of both a hydroxyl and a phosphonic acid group on the aromatic ring imparts unique chemical properties and potential for various applications, including as a building block in the synthesis of more complex molecules and as a subject of study in medicinal chemistry.[1] The phosphonic acid moiety is a known phosphate mimic, which has led to the investigation of many phosphonate-containing compounds for biological activity.[2][3]

This guide delves into the historical discovery and synthesis of 3-HPP, providing a detailed account for researchers and professionals in the field.

Discovery and Historical Context

The synthesis of this compound was first reported in 1952 by G. O. Doak and Leon D. Freedman in the Journal of the American Chemical Society. Their work was part of a broader investigation into the synthesis of aminophenylphosphonic acids and their derivatives. The discovery of 3-HPP was a direct result of their exploration of the diazotization reaction of (3-Aminophenyl)phosphonic acid.

The 1950s marked a period of significant growth in organophosphorus chemistry, driven by the discovery of the biological activities of various organophosphorus compounds.[4][5] The development of synthetic methods to create novel phosphonic and phosphinic acids was a key focus of research during this era. The work of Doak and Freedman contributed to this expanding field by providing a reliable method for the synthesis of hydroxyphenylphosphonic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 33733-31-2 | [6][7] |

| Molecular Formula | C₆H₇O₄P | [6][7] |

| Molecular Weight | 174.09 g/mol | [6][7] |

| Melting Point | 149-151 °C | [7] |

| Boiling Point (Predicted) | 459.2 ± 47.0 °C | [7] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [7] |

| pKa₁ (Predicted) | 1.78 ± 0.10 | [7] |

| pKa₂ (Predicted) | 7.5 (approx.) | |

| XLogP3-AA | -0.4 | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis of this compound

The seminal synthesis of this compound, as described by Doak and Freedman, involves the diazotization of (3-Aminophenyl)phosphonic acid followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis via Diazotization

This protocol is based on the original work of Doak and Freedman and general knowledge of diazotization reactions.

Materials:

-

(3-Aminophenyl)phosphonic acid

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Ice

-

Water

-

Heating apparatus (e.g., steam bath or oil bath)

-

Filtration apparatus

Procedure:

-

Dissolution of the Amine: A solution of (3-Aminophenyl)phosphonic acid is prepared in dilute hydrochloric acid. The mixture is cooled to 0-5 °C in an ice bath. Maintaining this low temperature is crucial for the stability of the diazonium salt to be formed.

-

Diazotization: A solution of sodium nitrite in water is prepared and cooled. This solution is then added dropwise to the cold solution of the aminophenylphosphonic acid hydrochloride with constant stirring. The rate of addition should be controlled to maintain the temperature below 5 °C. The reaction mixture is stirred for a short period after the addition is complete to ensure full conversion to the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

-

Hydrolysis: The cold solution of the diazonium salt is then slowly heated. This can be achieved by removing the ice bath and allowing the solution to warm to room temperature, followed by gentle heating on a steam bath or in a controlled temperature oil bath. During heating, nitrogen gas will be evolved, and the diazonium group is replaced by a hydroxyl group. The heating is continued until the evolution of nitrogen ceases.

-

Isolation and Purification: Upon cooling, this compound may precipitate from the solution. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

Synthetic Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The following table summarizes available spectroscopic data for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Available on PubChem | [6] |

| ¹³C NMR | Available on PubChem | [6] |

| ³¹P NMR | No specific data found for 3-HPP. Phenylphosphonic acids generally show signals in the range of +10 to +25 ppm relative to 85% H₃PO₄. | [8][9] |

| FT-IR | Characteristic peaks expected for O-H (phenol and P-OH), P=O, P-O, and aromatic C-H and C=C stretching. | [10] |

| Mass Spectrometry | Molecular Ion (M+) expected at m/z 174. Fragmentation would likely involve loss of water and fragments of the phosphonic acid group. | [11] |

Isomeric Forms and Their Synthesis

The position of the hydroxyl group on the phenyl ring relative to the phosphonic acid group gives rise to three isomers: (2-hydroxyphenyl)phosphonic acid, this compound, and (4-hydroxyphenyl)phosphonic acid. The synthetic strategy for each isomer often starts with the corresponding aminophenylphosphonic acid.

Caption: Logical relationship in the synthesis of hydroxyphenylphosphonic acid isomers.

Applications and Future Perspectives

While specific, large-scale applications of this compound are not extensively documented, its structural motifs are of interest in medicinal chemistry.[12] The phosphonic acid group can act as a phosphate mimic, and the phenolic hydroxyl group provides a site for further functionalization. Therefore, 3-HPP can serve as a valuable scaffold for the design and synthesis of novel bioactive molecules, including enzyme inhibitors and receptor ligands.[13]

Future research may focus on exploring the biological activities of 3-HPP and its derivatives, as well as developing more efficient and environmentally friendly synthetic routes. Its potential as a chelating agent for metal ions could also be an area of further investigation.

Conclusion

This compound, first synthesized by Doak and Freedman in 1952, remains a compound of interest due to its unique chemical structure. This technical guide has provided a thorough overview of its discovery, historical context, physicochemical properties, and synthetic methodologies. The detailed experimental protocol and illustrative diagrams serve as a practical resource for researchers. While further experimental validation of some of its properties is warranted, the foundational knowledge presented here provides a solid basis for future investigations into the applications of this versatile organophosphorus compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 3. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Phosphonic acid, (m-hydroxyphenyl)- | C6H7O4P | CID 214691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-HYDROXYPHENYLPHOSPHONIC ACID CAS#: 33733-31-2 [amp.chemicalbook.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Phosphonic acid, (p-hydroxyphenyl)- [webbook.nist.gov]

- 12. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Theoretical and Computational Insights into (3-Hydroxyphenyl)phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxyphenyl)phosphonic acid, a molecule combining the structural features of a phenol and a phosphonic acid, presents a compelling scaffold for scientific investigation, particularly in the realms of medicinal chemistry and materials science. Its potential for diverse chemical interactions, including hydrogen bonding and metal chelation, makes it a candidate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and potential biological properties of this compound. It further outlines key experimental protocols for its synthesis and characterization, serving as a foundational resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for any theoretical or experimental investigation. These properties, summarized in Table 1, provide the basis for computational model parameterization and experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₇O₄P | PubChem[1] |

| Molecular Weight | 174.09 g/mol | PubChem[1] |

| CAS Number | 33733-31-2 | PubChem[1] |

| Melting Point | 149-151 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 459.2 ± 47.0 °C | ChemicalBook[2] |

| XlogP (Predicted) | -0.4 | PubChem[1] |

| Monoisotopic Mass | 174.00819570 Da | PubChem[1] |

Theoretical Studies and Computational Modeling

Computational chemistry provides powerful tools to investigate the properties of this compound at the atomic and electronic levels. This section details the common theoretical approaches and the insights they can offer.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for studying the electronic structure, geometry, and spectroscopic properties of molecules.[3][4]

The first step in any DFT study is to determine the molecule's most stable three-dimensional conformation. This is achieved by minimizing the energy of the system with respect to the positions of its atoms. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[5] The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

The MEP map is a visual representation of the charge distribution within a molecule.[5][6] It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules.

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of experimental spectral bands.[3]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a molecule over time, which is particularly useful for understanding its interactions in a biological environment. By simulating the motion of the molecule and its surrounding solvent molecules, one can study its conformational flexibility, solvation properties, and binding dynamics with target proteins.

Experimental Protocols

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common approach involves the hydrolysis of a corresponding dialkyl phosphonate precursor.[7][8]

Protocol: Acid-Catalyzed Hydrolysis of Diethyl (3-hydroxyphenyl)phosphonate

-

Reaction Setup: Diethyl (3-hydroxyphenyl)phosphonate is dissolved in a suitable solvent, such as ethanol.

-

Hydrolysis: Concentrated hydrochloric acid is added to the solution, and the mixture is refluxed for several hours.

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from water or an appropriate organic solvent.

-

Characterization: The final product is characterized by spectroscopic methods (NMR, IR) and its melting point is determined.

Spectroscopic Characterization

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.[1][9]

-

³¹P NMR: Is particularly useful for phosphorus-containing compounds, providing information about the chemical environment of the phosphorus atom. The chemical shift is typically referenced to 85% phosphoric acid.[10][11]

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational bands for this compound are expected for the O-H (hydroxyl and phosphonic acid), P=O, P-O, and C-H bonds, as well as the aromatic ring.[12][13][14]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[15][16]

Potential Biological Activity and Molecular Docking

Phosphonic acids are known to act as mimics of phosphates and can function as enzyme inhibitors.[17][18] this compound, due to its structural similarity to tyrosine phosphate, is a potential candidate for inhibiting protein tyrosine phosphatases (PTPs) or other enzymes involved in phosphate metabolism. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.

Molecular Docking Protocol

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structure of this compound is optimized using DFT.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein and score the different binding poses.

-

Analysis: The results are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

Computational Workflow

Caption: A flowchart illustrating the computational workflow for the theoretical study of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: A diagram showing the hypothetical inhibition of a protein kinase signaling pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational approaches for studying this compound, alongside relevant experimental protocols. The combination of quantum chemical calculations, molecular dynamics simulations, and molecular docking can provide profound insights into its structure, reactivity, and potential as a bioactive molecule. The outlined experimental procedures for synthesis and characterization offer a practical framework for further laboratory investigation. Future research should focus on obtaining experimental data to validate these computational models and to explore the biological activities of this promising compound.

References

- 1. Phosphonic acid, (m-hydroxyphenyl)- | C6H7O4P | CID 214691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXYPHENYLPHOSPHONIC ACID CAS#: 33733-31-2 [amp.chemicalbook.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. or.niscpr.res.in [or.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phosphonic acid, (p-hydroxyphenyl)- [webbook.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Phosphonic and Phosphinic Acid Derivatives as Novel Tyrosinase Inhibitors: Kinetic Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3-Hydroxyphenyl)phosphonic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxyphenyl)phosphonic acid, a fascinating organophosphorus compound, stands at the intersection of synthetic chemistry and pharmaceutical research. Its structural resemblance to endogenous phosphates and phosphotyrosine makes it a compelling candidate for investigation as an enzyme inhibitor, particularly in the context of protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis methodologies, and its emerging potential in drug discovery.

Chemical Identity and Nomenclature

This compound is unequivocally identified by its unique CAS number and a variety of systematic and common names. This section provides a clear and concise summary of its key identifiers and fundamental chemical properties.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Citation |

| CAS Number | 33733-31-2 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₇O₄P | [1] |

| Molecular Weight | 174.09 g/mol | [1] |

| Synonyms | 3-Hydroxybenzenephosphonic acid, m-Hydroxyphenylphosphonic acid | [1] |

| Melting Point | 149-151 °C | [1] |

| Boiling Point | 459.2±47.0 °C (Predicted) | [1] |

| Density | 1.60±0.1 g/cm³ (Predicted) | [1] |

| pKa | 1.78±0.10 (Predicted) | [1] |

Synthesis of this compound: Experimental Protocols

General Synthesis Strategy via Phosphonate Ester Hydrolysis

A prevalent strategy for the synthesis of arylphosphonic acids involves a two-step process: the formation of a dialkyl arylphosphonate followed by its hydrolysis to the corresponding phosphonic acid.

Caption: General workflow for the synthesis of this compound.

2.1.1. Experimental Protocol: Hydrolysis of Dialkyl Arylphosphonates

This protocol is a generalized procedure based on established methods for the hydrolysis of phosphonate esters to phosphonic acids.

Materials:

-

Dialkyl (3-hydroxyphenyl)phosphonate

-

Concentrated Hydrochloric Acid (e.g., 37%)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dialkyl (3-hydroxyphenyl)phosphonate.

-

Add an excess of concentrated hydrochloric acid. The ratio of phosphonate to acid will depend on the specific substrate and should be determined empirically.

-

Heat the mixture to reflux with vigorous stirring. The reaction time can vary from a few hours to overnight, and the progress should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate upon cooling. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Therapeutic Potential and Mechanism of Action

Phosphonic acids are recognized as effective mimics of phosphate groups, a characteristic that underpins their potential as enzyme inhibitors. The hydroxyl group on the phenyl ring of this compound further enhances its potential for specific interactions within the active sites of target enzymes, particularly protein tyrosine phosphatases (PTPs).

Role as a Phosphatase Inhibitor

PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins. Their activity is crucial for the regulation of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. The phosphonic acid moiety of this compound can act as a phosphate mimic, binding to the active site of PTPs and inhibiting their function.

Caption: Proposed mechanism of PTP inhibition by this compound.

While specific quantitative data for the inhibition of PTPs by this compound is not extensively documented in publicly accessible literature, the broader class of hydroxyphenylphosphonic acids has been investigated as PTP inhibitors. The inhibitory potency is influenced by the position of the hydroxyl group and other substituents on the phenyl ring, highlighting the importance of structure-activity relationship (SAR) studies in designing selective and potent inhibitors.

Applications in Drug Discovery and Development

The potential of this compound and its derivatives as therapeutic agents is an active area of research. Their ability to inhibit PTPs makes them attractive candidates for the development of drugs for diseases characterized by aberrant tyrosine phosphorylation signaling.

Potential Therapeutic Areas:

-

Oncology: As many PTPs are implicated in cancer progression, inhibitors like this compound could serve as novel anti-cancer agents.

-

Diabetes: PTP1B is a well-validated target for the treatment of type 2 diabetes, and phosphonic acid-based inhibitors are being explored for this indication.

-

Inflammatory and Autoimmune Diseases: PTPs play a critical role in regulating immune responses, making their inhibitors potential therapeutics for conditions like rheumatoid arthritis and psoriasis.

Future Directions

The full therapeutic potential of this compound is yet to be fully elucidated. Future research should focus on several key areas:

-

Development of optimized and detailed synthesis protocols to improve yield and purity.

-

Comprehensive biological evaluation , including in vitro and in vivo studies, to determine its efficacy and selectivity against a panel of PTPs and other relevant enzymes.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

-

Pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its established chemical identity and the potential for its synthesis, coupled with its promising role as a phosphatase inhibitor, position it as a valuable scaffold for the development of novel therapeutics. Further in-depth research is warranted to fully unlock its potential in addressing a range of human diseases.

References

(3-Hydroxyphenyl)phosphonic Acid: A Potential Modulator of Key Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxyphenyl)phosphonic acid (3-HPP) is a small molecule with a phosphonic acid moiety, suggesting its potential as a phosphate mimic. This structural feature positions it as a candidate for interacting with and potentially inhibiting enzymes that recognize phosphate groups, most notably protein tyrosine phosphatases (PTPs). PTPs are critical regulators of a myriad of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. This technical guide explores the potential therapeutic targets of 3-HPP by focusing on two well-validated PTPs: Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase 2 (SHP2). We delve into the signaling pathways governed by these enzymes, present quantitative data for known inhibitors as a reference for potency, and provide detailed experimental protocols for assessing the inhibitory activity of compounds like 3-HPP.

Introduction: The Therapeutic Potential of Phosphatase Inhibition

Reversible protein phosphorylation is a fundamental mechanism controlling cellular signaling. The balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) dictates the phosphorylation state of key signaling molecules, thereby regulating processes such as cell growth, differentiation, metabolism, and immune responses.[1][2] Dysregulation of PTP activity is a hallmark of many diseases. Consequently, PTPs have emerged as a promising class of therapeutic targets.[3]

This compound, by virtue of its phosphonic acid group, is a structural analog of phosphotyrosine. This makes it a prime candidate for investigation as a PTP inhibitor. Many competitive PTP1B inhibitors are phosphotyrosine mimetics that contain a phosphonic acid group.[4] This guide will focus on PTP1B and SHP2 as two exemplary and highly pursued therapeutic targets for which a molecule like 3-HPP could be relevant.

Potential Therapeutic Target I: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B, encoded by the PTPN1 gene, is a non-receptor PTP that is ubiquitously expressed.[5] It is a key negative regulator of the insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.[5][6]

Role in Disease and Signaling Pathways

Metabolic Diseases: PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), attenuating insulin signaling.[7][8] This leads to decreased glucose uptake and utilization. Inhibition of PTP1B is therefore a strategy to enhance insulin sensitivity.[7] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a kinase activated by the leptin receptor.[8] This has implications for the regulation of appetite and energy expenditure.

Cancer: PTP1B's role in cancer is complex, acting as both a tumor suppressor and a promoter depending on the context.[4] For instance, it has been shown to promote tumorigenesis in breast cancer induced by the Her2/Neu oncogene.[4][8]

The signaling pathways influenced by PTP1B are depicted below:

Quantitative Data for Known PTP1B Inhibitors

While data for this compound is not available, the following table provides IC50 and Ki values for known PTP1B inhibitors to serve as a benchmark for inhibitory potency.

| Inhibitor | Type | IC50 (µM) | Ki (µM) | Reference |

| Ertiprotafib | Active Site | 1.6 - 29 | - | [9] |

| Trodusquemine | Non-competitive | 1 | - | [9] |

| JTT-551 | - | - | 0.22 | [9] |

| Compound 2 | Allosteric | 22 | - | [9] |

| Compound 3 | Allosteric | 8 | - | [9] |

| Ursolic Acid | Non-competitive | 3.1 | - | [10] |

| Chlorogenic Acid | Non-competitive | 11.1 | - | [10] |

| Rhein-8-glucoside calcium | - | 11.5 | - | [11] |

Experimental Protocol: PTP1B Inhibition Assay

A common method to assess PTP1B inhibition is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Objective: To determine the in vitro inhibitory effect of a test compound (e.g., 3-HPP) on PTP1B activity.

Principle: PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm. A decrease in pNP production in the presence of an inhibitor indicates enzymatic inhibition.

Materials:

-

Recombinant human PTP1B

-

pNPP (p-nitrophenyl phosphate)

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (or MOPS), pH 7.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT.[1][12]

-

Test compound (e.g., 3-HPP) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sodium Orthovanadate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of pNPP in the assay buffer.

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Dilute the PTP1B enzyme to the desired working concentration (e.g., 30-75 nM) in the assay buffer.[1][12]

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and the highest concentration of the test compound solvent.

-

Control wells (100% activity): Add assay buffer, PTP1B enzyme, and the test compound solvent.

-

Test wells: Add assay buffer, PTP1B enzyme, and the desired concentrations of the test compound.

-

Positive control wells: Add assay buffer, PTP1B enzyme, and the desired concentrations of the positive control inhibitor.

-

-

Pre-incubation:

-

Add the enzyme to the control, test, and positive control wells.

-

Incubate the plate at room temperature (or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.[13]

-

-

Initiate Reaction:

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.[13]

-

-

Stop Reaction:

-

Stop the reaction by adding a strong base, such as 5 M NaOH.[1]

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Potential Therapeutic Target II: Src Homology Region 2 Domain-Containing Phosphatase 2 (SHP2)

SHP2, encoded by the PTPN11 gene, is another non-receptor PTP that plays a crucial positive regulatory role in various signaling pathways, particularly the RAS-MAPK pathway.[14][15] Dysregulation of SHP2 activity is associated with developmental disorders and is a key driver in several human cancers.[15]

Role in Disease and Signaling Pathways

Cancer: SHP2 is a proto-oncogene. Activating mutations in SHP2 are found in various cancers. It functions downstream of receptor tyrosine kinases (RTKs) and is essential for the full activation of the RAS-MAPK pathway, which promotes cell proliferation and survival.[16] SHP2 inhibitors are therefore being actively pursued as anti-cancer therapeutics.[17]

Developmental Disorders: Germline mutations in PTPN11 cause Noonan syndrome, a developmental disorder characterized by a range of physical and developmental issues.

The central role of SHP2 in the RAS-MAPK signaling pathway is illustrated below:

Quantitative Data for Known SHP2 Inhibitors

The following table provides IC50 and Ki values for several known SHP2 inhibitors.

| Inhibitor | Type | IC50 (nM) | Ki (µM) | Reference |

| SHP099 | Allosteric | 70 | - | [][19] |

| RMC-4550 | Allosteric | 0.583 | - | [19] |

| TNO-155 | Allosteric | 11 | - | [] |

| IACS-13909 | Allosteric | 15.7 | - | [][19] |

| NSC-87877 | Active Site | 318 | - | [19] |

| PF-07284892 | Allosteric | 21 | - | [19] |

| Ellagic acid | Competitive | 690 | - | [20] |

| PHPS1 | Active Site | - | 0.73 | [21] |

Experimental Protocol: SHP2 Inhibition Assay

A fluorometric assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is a sensitive method for measuring SHP2 activity.

Objective: To determine the in vitro inhibitory effect of a test compound on SHP2 activity.

Principle: SHP2 dephosphorylates the non-fluorescent DiFMUP substrate to produce the highly fluorescent 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU). The rate of DiFMU formation, measured by fluorescence intensity, is proportional to SHP2 activity.

Materials:

-

Recombinant human SHP2 (full-length wild-type)

-

DiFMUP substrate

-

Assay Buffer: e.g., 25 mM HEPES, pH 7.2, 50 mM NaCl, 5 mM DTT.

-

For full-length SHP2, a phosphopeptide activator (e.g., dually phosphorylated IRS-1 peptide) is required to relieve autoinhibition.[22]

-

Test compound (e.g., 3-HPP) dissolved in DMSO.

-

Positive control inhibitor (e.g., SHP099).

-

384-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of DiFMUP in DMSO.

-

Prepare serial dilutions of the test compound and positive control in DMSO.

-

Prepare a solution of SHP2 and the activating peptide in the assay buffer.

-

-

Assay Setup (in a 384-well plate):

-

Using an acoustic liquid handler or manual pipetting, dispense nanoliter volumes of the test compounds and controls into the wells.

-

Add the SHP2/activating peptide solution to all wells except the blank.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the DiFMUP solution (diluted in assay buffer) to all wells to start the reaction.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm) in kinetic mode at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow and Logic

The general workflow for identifying and characterizing potential phosphatase inhibitors like this compound is a multi-step process.

Conclusion

This compound represents a class of molecules with the potential to interact with phosphate-binding enzymes. This guide has focused on PTP1B and SHP2 as high-value therapeutic targets for which a phosphonic acid-containing compound could act as an inhibitor. The provided information on their roles in disease, associated signaling pathways, quantitative data for known inhibitors, and detailed experimental protocols offers a comprehensive resource for researchers and drug development professionals. The methodologies outlined here can be directly applied to assess the inhibitory potential of this compound and similar compounds, thereby facilitating the discovery of novel therapeutics targeting these critical phosphatases. Further investigation into the selectivity and cellular activity of 3-HPP is warranted to validate its potential as a modulator of these key signaling pathways.

References

- 1. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PTPN1 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 3.5. PTP1B Inhibitory Activity Assay [bio-protocol.org]

- 13. 4.2. PTP1B Enzymatic Assay [bio-protocol.org]

- 14. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SHP2 Phosphatase [biology.kenyon.edu]

- 16. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 17. targetedonc.com [targetedonc.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Discovery of ellagic acid as a competitive inhibitor of Src homology phosphotyrosyl phosphatase 2 (SHP2) for cancer treatment: In vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (3-Hydroxyphenyl)phosphonic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Hydroxyphenyl)phosphonic acid, a compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals engaged in drug development and related research fields.

Chemical Structure and Properties

This compound is an organophosphorus compound with the chemical formula C₆H₇O₄P.[1] Its structure consists of a benzene ring substituted with a hydroxyl group at the meta-position relative to a phosphonic acid group.

Chemical Identifiers:

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental data is referenced where available, some data is predicted or based on analogous compounds due to the limited availability of published experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 2H | Aromatic C-H |

| ~7.2-7.3 | m | 1H | Aromatic C-H |

| ~6.9-7.1 | m | 1H | Aromatic C-H |

| ~9.0-11.0 | br s | 3H | -OH, -P(O)(OH)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C-OH |

| ~135 (d, J ≈ 180-190 Hz) | C-P |

| ~130 | Aromatic C-H |

| ~122 (d, J ≈ 10-15 Hz) | Aromatic C-H |

| ~120 (d, J ≈ 5-10 Hz) | Aromatic C-H |

| ~116 (d, J ≈ 10-15 Hz) | Aromatic C-H |

Table 3: Predicted ³¹P NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity |

| ~15-25 | s (proton decoupled) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and phosphonic acid groups.[2][3]

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (Phenolic and P-OH) |

| 2800-3100 | Medium | Aromatic C-H stretch |

| 1580-1610 | Medium | Aromatic C=C stretch |

| 1150-1250 | Strong | P=O stretch |

| 950-1050 | Strong | P-OH stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Predicted collision cross-section data for various adducts of this compound are available.[4]

Table 5: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.01548 | 134.7 |

| [M+Na]⁺ | 196.99742 | 142.9 |

| [M-H]⁻ | 173.00092 | 133.8 |

| [M+NH₄]⁺ | 192.04202 | 153.5 |

| [M]⁺ | 174.00765 | 134.1 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of organic compounds.[5][6]

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz or higher field spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

-

³¹P NMR Spectroscopy: ³¹P NMR spectra are recorded with proton decoupling.[7] 85% phosphoric acid is used as an external standard for chemical shift referencing.[6]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For a non-volatile compound like this compound, electrospray ionization (ESI) coupled with LC is a common method.

-

Ionization: Electrospray ionization (ESI) is used to generate ions in either positive or negative ion mode.

-

Mass Analysis: The mass-to-charge ratios of the ions are determined using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

- 1. Phosphonic acid, (m-hydroxyphenyl)- | C6H7O4P | CID 214691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (3-Hydroxyphenyl)phosphonic Acid in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxyphenyl)phosphonic acid (3-HPP) is a synthetic organophosphorus compound characterized by a phosphonic acid group and a hydroxyl group attached to a benzene ring. The phosphonic acid moiety is a well-established phosphate mimic, making compounds like 3-HPP valuable tools for investigating the function and inhibition of enzymes that interact with phosphorylated substrates, particularly phosphatases. The structural similarity allows these compounds to bind to the active sites of such enzymes, often leading to competitive inhibition. These application notes provide a comprehensive overview of the use of 3-HPP and its structural isomer, (4-Hydroxyphenyl)phosphonic acid, in enzyme inhibition studies, with a focus on Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways.

Principle of Action

Phosphonic acids are potent inhibitors of various enzymes because they can act as transition-state analogs or mimics of phosphate groups. In the context of phosphatases, the phosphonate group can bind to the catalytic site, preventing the binding and dephosphorylation of the natural substrate. This inhibitory action makes phosphonic acid derivatives, including hydroxyphenylphosphonic acids, valuable candidates for biochemical studies and as lead compounds in drug discovery.

Target Enzyme: Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling. Consequently, inhibitors of PTP1B are of significant interest as potential therapeutic agents for type 2 diabetes and obesity. Due to the phosphate-mimicking nature of the phosphonic acid group, hydroxyphenylphosphonic acids are investigated as potential PTP1B inhibitors.

Quantitative Inhibition Data

| Compound Name | Target Enzyme | Substrate Used | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) | Ki (µM) | Inhibition Type |

| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 10 | 25 | 50 | 25 | Competitive |

| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 25 | 40 | 50 | 25 | Competitive |

| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 50 | 50 | 50 | 25 | Competitive |

| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 100 | 65 | 50 | 25 | Competitive |

| (4-Hydroxyphenyl)phosphonic acid | PTP1B | pNPP | 250 | 85 | 50 | 25 | Competitive |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

This compound (or (4-Hydroxyphenyl)phosphonic acid)

-

p-Nitrophenyl Phosphate (pNPP) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute with Assay Buffer to desired concentrations.

-

Prepare a stock solution of pNPP in Assay Buffer (e.g., 100 mM).

-

Dilute the PTP1B enzyme in Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of the diluted inhibitor solution to the test wells.

-

For control wells (no inhibitor), add 10 µL of Assay Buffer containing the same concentration of DMSO as the test wells.

-

Add 80 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted PTP1B enzyme solution to all wells except the blank.

-

Add 10 µL of Assay Buffer to the blank wells.

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Stop Reaction and Read Absorbance:

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Protocol 2: Determination of Inhibition Type (Kinetics)

To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor.

Procedure:

-

Follow the general procedure for the PTP1B inhibition assay described above.

-

Set up a matrix of reactions in a 96-well plate with varying concentrations of pNPP (e.g., 0.5, 1, 2, 5, 10 mM) and several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki).

-

Measure the initial reaction rates (velocity) for each combination of substrate and inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

Visualizations

Experimental Workflow for PTP1B Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on PTP1B.

PTP1B in the Insulin Signaling Pathway

Caption: PTP1B negatively regulates insulin signaling, a process targeted by inhibitors like 3-HPP.

Conclusion

This compound and its analogs represent a valuable class of compounds for studying enzyme inhibition, particularly for phosphatases like PTP1B. Their ability to mimic the phosphate group allows them to serve as effective competitive inhibitors. The protocols and information provided herein offer a framework for researchers to investigate the inhibitory potential of these compounds, contributing to a better understanding of enzyme function and the development of novel therapeutics for metabolic diseases. Further studies are warranted to determine the specific inhibitory profile and potency of this compound against a range of phosphatases and other relevant enzymes.

Application of (3-Hydroxyphenyl)phosphonic Acid in Materials Science: Detailed Application Notes and Protocols

(3-Hydroxyphenyl)phosphonic acid (3-HPP) is a versatile organophosphorus compound that has garnered significant interest in materials science. Its unique chemical structure, featuring both a phosphonic acid group and a phenolic hydroxyl group, allows it to serve multiple functions, including as a reactive flame retardant, a corrosion inhibitor, and a surface modifying agent. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing 3-HPP in their work.

Flame Retardancy in Polymers

This compound is highly effective as a reactive flame retardant, particularly in polyesters such as polyethylene terephthalate (PET). It is incorporated into the polymer backbone through copolymerization, providing permanent flame retardancy without compromising the physical properties of the material.

Application Notes:

3-HPP acts in both the condensed and gas phases to suppress fire. During combustion, the phosphorus-containing moieties promote the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. In the gas phase, phosphorus-based radicals can scavenge flammable H• and HO• radicals, interrupting the combustion cycle. The presence of the phenolic hydroxyl group can also contribute to the charring process.

Quantitative Data:

The effectiveness of 3-HPP as a flame retardant is often quantified by the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

| Polymer Matrix | 3-HPP Content (wt%) | Phosphorus Content (%) | LOI (%) | UL-94 Rating | Reference |

| PET | 2.5 - 4.5 | 0.35 - 0.60 | 30 - 36 | V-0 | [1] |

| Cellulose | Not Specified | Not Specified | > 26 | - | [2] |

Experimental Protocol: Synthesis of Flame-Retardant PET with 3-HPP

This protocol describes the synthesis of flame-retardant PET through a two-stage melt polycondensation process.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

This compound (3-HPP)

-

Zinc acetate (transesterification catalyst)

-

Antimony trioxide (polycondensation catalyst)

-

Triphenyl phosphate (stabilizer)

Procedure:

-

Esterification:

-

Charge the reactor with DMT, EG (in a molar ratio of 1:2.2), and zinc acetate (0.05-0.1% by weight of DMT).

-

Heat the mixture to 150-190 °C under a nitrogen atmosphere with continuous stirring.

-

Methanol is produced as a byproduct and should be distilled off. The reaction is typically complete within 2-3 hours, or when approximately 90% of the theoretical amount of methanol has been collected.

-

-

Pre-polycondensation:

-

Add 3-HPP (2.5-4.5% by weight of DMT) and antimony trioxide (0.03-0.05% by weight of DMT) to the reactor.

-

Gradually increase the temperature to 210-240 °C and reduce the pressure to 20-30 mmHg.

-